N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
CAS No.: 307544-40-7
Cat. No.: VC21474908
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307544-40-7 |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 374.5g/mol |
| IUPAC Name | N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C18H22N4O3S/c1-13-11-12-19-18(20-13)22-26(24,25)16-9-7-15(8-10-16)21-17(23)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,21,23)(H,19,20,22) |
| Standard InChI Key | RVDHPVQUTOZADM-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
| Canonical SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Introduction
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of sulfonamides and features a cyclohexanecarboxamide moiety, making it structurally versatile for pharmacological research. The compound is identified by PubChem CID 651060 and has been studied for its chemical properties, synthesis, and possible biological activities.
Synthesis and Structural Features
The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves:
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Formation of the sulfonamide bond: Reacting 4-methylpyrimidine derivatives with sulfonyl chlorides in the presence of a base.
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Amidation reaction: Coupling the sulfonamide intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.
The compound exhibits both 2D and 3D conformations, which are critical for its interaction with biological targets.
Potential Applications in Medicinal Chemistry
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is part of a broader class of sulfonamides that have been extensively studied for their pharmacological properties, including:
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Anticancer Activity: Sulfonamides are known to inhibit carbonic anhydrase enzymes, which play roles in tumor progression.
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Anti-inflammatory Effects: The compound's structural features suggest potential as a COX inhibitor.
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Antimicrobial Properties: Sulfonamides have historically been used as antibiotics, and similar derivatives may exhibit activity against resistant bacterial strains.
Data Comparison with Related Compounds
| Compound | Molecular Weight (g/mol) | Application |
|---|---|---|
| N-[4-(4-methylpyrimidin-2-yl)sulfamoyl]phenylacetamide | 388.5 | Antitumor, enzyme inhibition |
| N-[4-(4-methylpyrimidin-2-yl)sulfamoyl]-phenylbenzamide | 444.5 | VEGFR inhibition, cytotoxicity |
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